

# An In-depth Technical Guide to 3-Methylcyclopropene (CAS 18631-90-8)

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## Compound of Interest

Compound Name: 3-Methylcyclopropene

Cat. No.: B13435246

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## Introduction

**3-Methylcyclopropene**, with the CAS registry number 18631-90-8, is an unsaturated cyclic hydrocarbon. Its structure is characterized by a highly strained three-membered ring containing a double bond, with a methyl group attached to the saturated carbon. This strained ring structure is the source of its notable reactivity. An isomer of the well-known ethylene inhibitor 1-methylcyclopropene (1-MCP), **3-methylcyclopropene** also exhibits biological activity related to ethylene signaling in plants, albeit with different efficacy. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, biological activity, and relevant experimental protocols.

## Physicochemical and Spectroscopic Data

The fundamental properties of **3-Methylcyclopropene** are summarized below. While experimental data for some properties are limited, computational predictions provide valuable estimates.

## Physicochemical Properties

Property	Value	Reference
CAS Number	18631-90-8	[1][2]
Molecular Formula	C <sub>4</sub> H <sub>6</sub>	[1][2]
Molecular Weight	54.09 g/mol	[1][2]
IUPAC Name	3-methylcyclopropene	[1][2]
Boiling Point	0.8 ± 7.0 °C at 760 mmHg (Predicted)	[1][2]
Density	0.8 ± 0.1 g/cm <sup>3</sup> (Predicted)	
LogP (Octanol-Water)	1.4 - 1.775 (Computed)	
Solubility	Limited in aqueous environments, favors organic solvents.	[1]
Canonical SMILES	CC1C=C1	[1][2]
InChIKey	FAPGNCCCFGCZKP-UHFFFAOYSA-N	[1][2]

## Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **3-Methylcyclopropene**.

- <sup>13</sup>C NMR Spectroscopy:** A <sup>13</sup>C NMR spectrum for **3-Methylcyclopropene** is available in spectral databases.[1]
- <sup>1</sup>H NMR and Mass Spectrometry:** Specific experimental <sup>1</sup>H NMR and mass spectrometry data for **3-Methylcyclopropene** (CAS 18631-90-8) are not readily available in public databases. Researchers are advised to acquire this data experimentally upon synthesis or purchase of the compound.

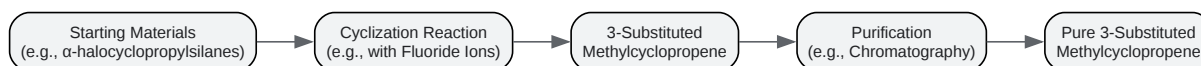
## Synthesis and Reactivity

## Synthesis

Gas-Phase Synthesis: **3-Methylcyclopropene** can be formed in the gas phase through the barrierless and exoergic reaction of the methylidyne radical (CH) with propylene ( $\text{CH}_3\text{CHCH}_2$ ). This reaction proceeds via a cyclic  $\text{C}_4\text{H}_7$  intermediate which then undergoes unimolecular decomposition through atomic hydrogen loss to yield both 1-methylcyclopropene and **3-methylcyclopropene**.<sup>[3][4]</sup>

Laboratory-Scale Synthesis of Derivatives: While a specific, detailed protocol for the parent **3-methylcyclopropene** is not widely published, derivatives can be synthesized. For instance, 3-amidomethyl-1-methylcyclopropene is prepared through the cyclization of  $\alpha$ -halocyclopropylsilanes by reacting trimethylsilyl precursors with fluoride ions.

A general workflow for the synthesis of cyclopropene derivatives is outlined below.



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**Figure 1.** Generalized workflow for the synthesis of 3-substituted methylcyclopropenes.

## Reactivity

The high ring strain of the cyclopropene moiety makes **3-methylcyclopropene** a reactive molecule, particularly in cycloaddition reactions.

- **Diels-Alder Reactions:** **3-Methylcyclopropene** derivatives are known to undergo rapid inverse-electron-demand Diels-Alder reactions with tetrazines. This reactivity is significant for applications in bioorthogonal chemistry, where the "mini-tag" nature of the cyclopropene is advantageous. The reaction rate is influenced by substituents at the 3-position. For example, a 3-amidomethyl substituent enhances the reaction rate compared to other derivatives.
- **Alder-Ene Reactions:** At elevated temperatures, derivatives such as 3-methyl-cyclopropene-3-carbonitrile can undergo tetramerization through a novel CN-Alder-ene type reaction.

## Biological Activity and Signaling Pathways

## Ethylene Inhibition

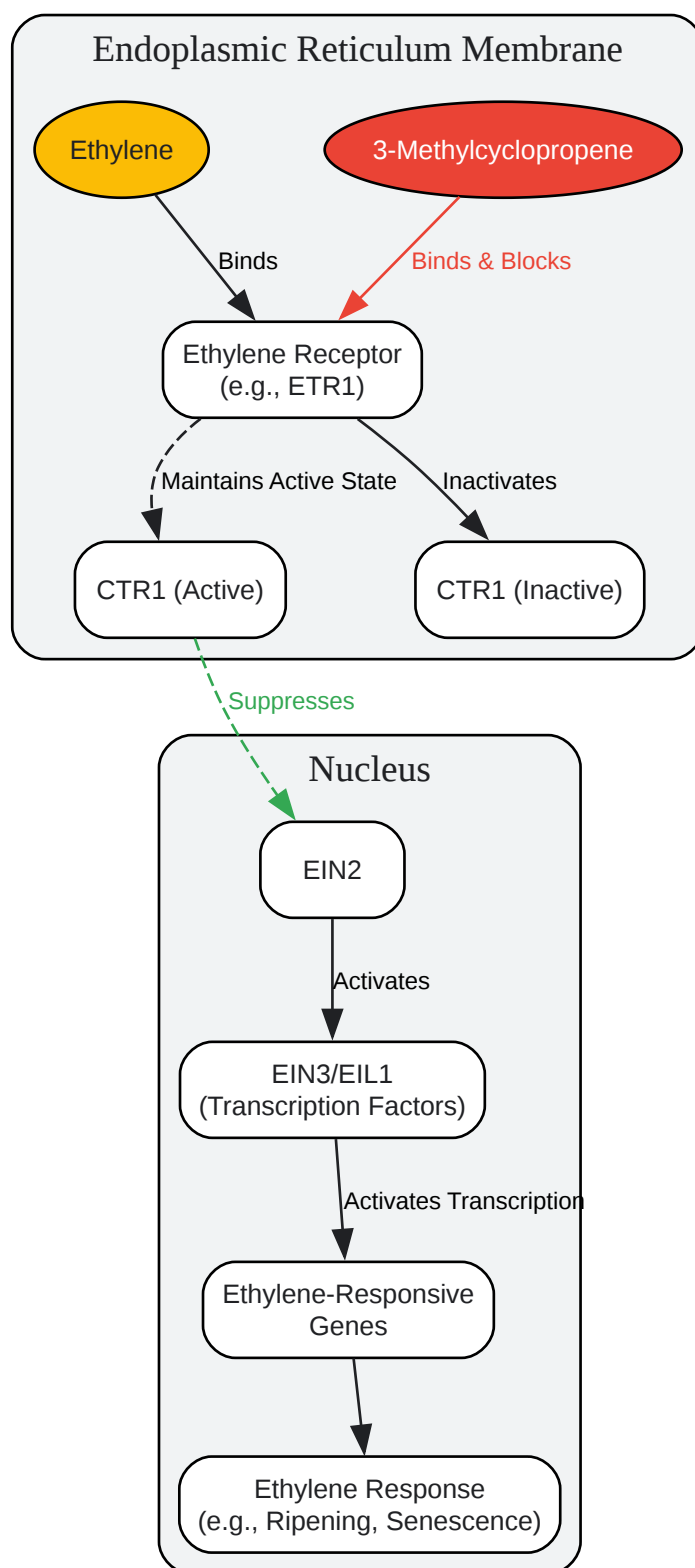
**3-Methylcyclopropene** acts as an antagonist to the plant hormone ethylene, which is a key regulator of processes such as fruit ripening, senescence, and abscission. By blocking ethylene perception, **3-methylcyclopropene** can delay these processes. However, it is reported to be a less potent inhibitor than its isomer, 1-methylcyclopropene. Reports indicate that alkyl group substitution at the 3-position of the cyclopropene ring can diminish its ethylene-inhibiting activity.

## Mechanism of Action and Signaling Pathway

Ethylene exerts its effects by binding to a family of receptors, such as ETR1 and ERS1, which are located in the endoplasmic reticulum membrane. In the absence of ethylene, these receptors activate a CTR1 (Constitutive Triple Response 1) protein kinase, which in turn suppresses the downstream ethylene signaling pathway.

When ethylene is present, it binds to the receptors, inactivating them. This leads to the deactivation of CTR1, which then allows the downstream signaling cascade to proceed, ultimately leading to the activation of transcription factors (e.g., EIN3/EIL1) that regulate the expression of ethylene-responsive genes.

**3-Methylcyclopropene**, like other cyclopropenes, is believed to act as a competitive inhibitor by binding to the ethylene receptors, thus preventing ethylene from binding and keeping the signaling pathway in its "off" state.



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**Figure 2.** Simplified ethylene signaling pathway and the inhibitory action of **3-Methylcyclopropene**.

## Experimental Protocols

### Ethylene Inhibition Assay: Tomato Epinasty Test

This bioassay is a classic method to determine the ability of a compound to block the effects of ethylene. Epinasty is the downward bending of leaves, a characteristic response of tomato plants to ethylene.

Objective: To assess the efficacy of **3-Methylcyclopropene** in preventing ethylene-induced epinasty in tomato seedlings.

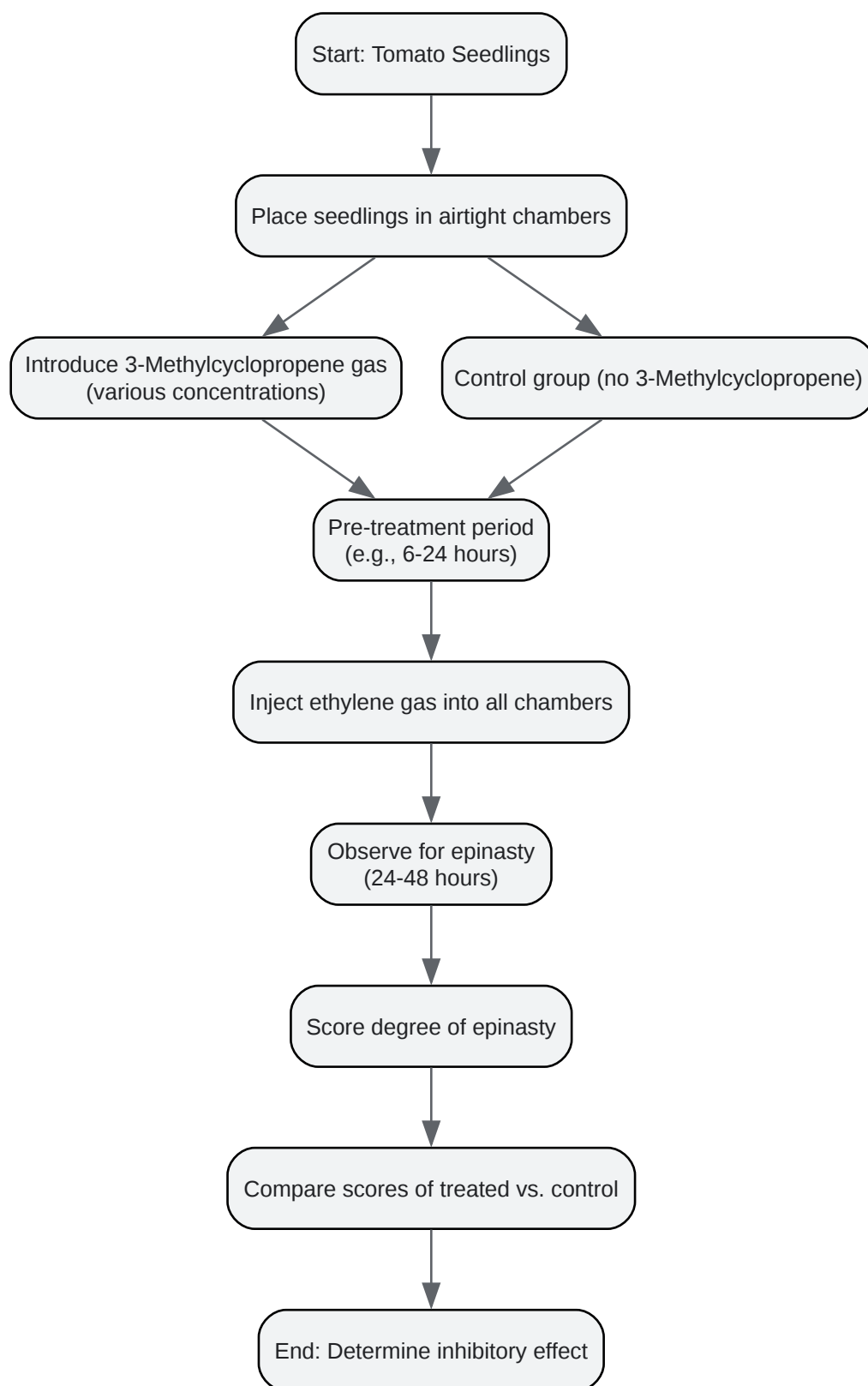
Materials:

- Tomato seedlings (e.g., 'Patio' variety) at a suitable growth stage (e.g., 2-3 true leaves).
- Airtight treatment chambers.
- Septa for gas injection.
- A source of ethylene gas.
- A method to introduce gaseous **3-Methylcyclopropene** into the chambers.

Procedure:

- Place potted tomato seedlings into the airtight chambers.
- Introduce **3-Methylcyclopropene** gas into the treatment chambers at various concentrations. Control chambers will not receive **3-Methylcyclopropene**.
- Allow for a pre-treatment period for the compound to interact with the plant receptors (e.g., 6-24 hours).
- Inject a known concentration of ethylene gas (e.g., 10-100 ppm) into all chambers, including the controls.

- Observe the plants over a period of time (e.g., 24-48 hours) for signs of epinasty.
- Score the degree of epinasty in each plant (e.g., on a scale from 0 = no epinasty to 5 = severe epinasty).
- Compare the epinasty scores of the treated plants to the control plants to determine the inhibitory effect of **3-Methylcyclopropene**.



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**Figure 3.** Experimental workflow for the tomato epinasty bioassay.



## Safety and Handling

Specific toxicity data for **3-Methylcyclopropene** is not extensively documented. However, information on its isomer, 1-methylcyclopropene, can provide some guidance. 1-MCP is generally considered to have low toxicity. In the synthesis of 1-MCP, impurities such as 1-chloro-2-methylpropene and 3-chloro-2-methylpropene, which are known carcinogens, can be present. It is crucial to handle any synthesized cyclopropene with appropriate safety precautions in a well-ventilated area, using personal protective equipment.

## Applications in Research and Drug Development

The primary research application of **3-Methylcyclopropene** lies in the field of plant biology as a tool to study ethylene signaling and its physiological effects. Its reactivity with tetrazines also makes its derivatives interesting candidates for bioorthogonal chemistry, which has applications in chemical biology and drug development for labeling and tracking biomolecules in living systems. The development of stable and highly reactive cyclopropene "mini-tags" is an active area of research.

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